molecular formula C25H26FNO4 B11213651 Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11213651
M. Wt: 423.5 g/mol
InChI Key: DSGVJVDJPGGRLI-UHFFFAOYSA-N
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Description

Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their role in various biological and chemical processes, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diethyl ester group, a dimethylphenyl group, and a fluorophenyl group attached to a dihydropyridine ring.

Preparation Methods

The synthesis of Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride (NaBH4) is a typical reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Scientific Research Applications

Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.

Comparison with Similar Compounds

Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity.

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO4/c1-5-30-24(28)21-14-27(20-11-10-16(3)17(4)12-20)15-22(25(29)31-6-2)23(21)18-8-7-9-19(26)13-18/h7-15,23H,5-6H2,1-4H3

InChI Key

DSGVJVDJPGGRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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